molecular formula C11H11NO B1608381 4-Oxo-3-phenylpentanenitrile CAS No. 21953-95-7

4-Oxo-3-phenylpentanenitrile

Cat. No.: B1608381
CAS No.: 21953-95-7
M. Wt: 173.21 g/mol
InChI Key: JJJRQDLYKDBUMU-UHFFFAOYSA-N
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Description

4-Oxo-3-phenylpentanenitrile is an organic compound with the molecular formula C11H11NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-C=O) attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-3-phenylpentanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of cinnamonitrile with acetic anhydride . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles to laboratory-scale synthesis, with additional considerations for scalability and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-phenylpentanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-Oxo-3-phenylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenylpentanenitrile involves its interaction with various molecular targets and pathways. For example, in Michael addition reactions, the compound acts as a nucleophile, attacking electrophilic carbon atoms in conjugated enynones to form polyfunctional δ-diketones . This reactivity is due to the presence of both the nitrile and ketone functional groups, which can participate in a variety of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-phenylpropanenitrile: Similar in structure but with a shorter carbon chain.

    4-Oxo-4-phenylbutanenitrile: Another related compound with a different carbon chain length.

    Benzyl cyanide: Contains a phenyl ring and a nitrile group but lacks the ketone functionality.

Uniqueness

4-Oxo-3-phenylpentanenitrile is unique due to the combination of its nitrile and ketone groups, which confer distinct reactivity patterns compared to similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-oxo-3-phenylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(13)11(7-8-12)10-5-3-2-4-6-10/h2-6,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJRQDLYKDBUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397852
Record name 4-oxo-3-phenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21953-95-7
Record name 4-oxo-3-phenylpentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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